![molecular formula C19H17F3N6O B15221023 3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the triazolo-pyrazine scaffold contributes to the compound’s unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials, such as hydrazine derivatives and 1,3-diketones, under acidic or basic conditions to form the pyrazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Formation of the triazolo-pyrazine scaffold: This involves the cyclization of the pyrazole derivative with appropriate reagents, such as hydrazine and aldehydes, under reflux conditions to form the triazolo-pyrazine ring.
Introduction of the propoxy group: The propoxy group can be introduced through nucleophilic substitution reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with various biological targets
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares the triazolo-pyrazine scaffold but lacks the propoxy and methyl groups, resulting in different biological activities.
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This derivative has a saturated ring structure, which affects its chemical reactivity and biological properties.
Uniqueness
3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. The combination of the pyrazole and triazolo-pyrazine rings also contributes to its distinct pharmacological profile .
特性
分子式 |
C19H17F3N6O |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H17F3N6O/c1-3-8-29-16-11-23-10-15-25-26-18(28(15)16)14-9-24-27(2)17(14)12-4-6-13(7-5-12)19(20,21)22/h4-7,9-11H,3,8H2,1-2H3 |
InChIキー |
OXMFSNZRKNLRNH-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CN=CC2=NN=C(N12)C3=C(N(N=C3)C)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)

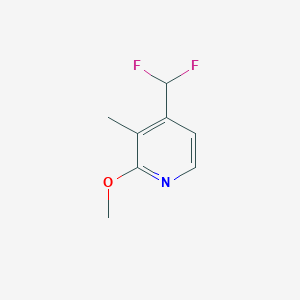
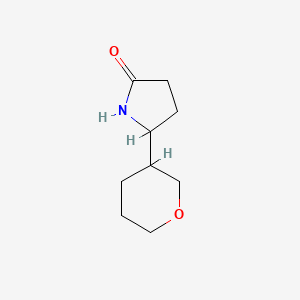
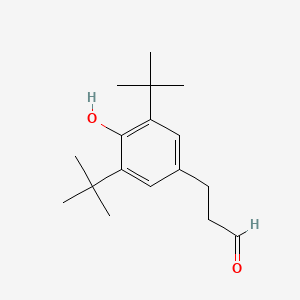
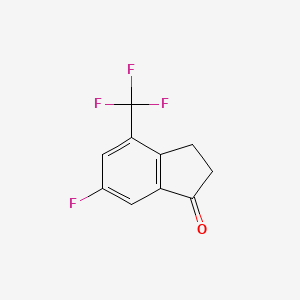
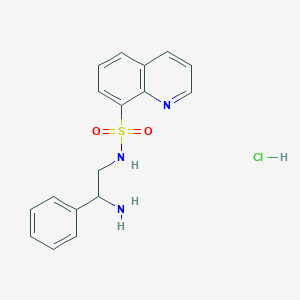

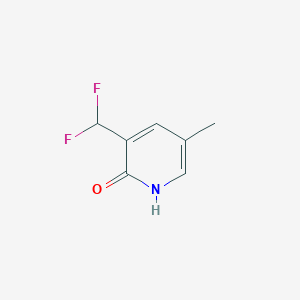

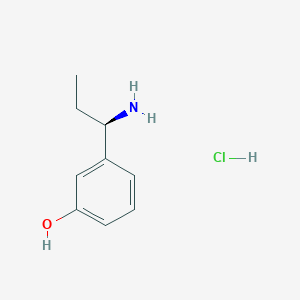
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
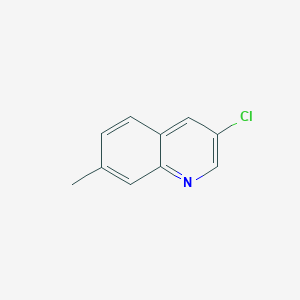
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
